N-tert-butyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide N-tert-butyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640896-99-5
VCID: VC11843583
InChI: InChI=1S/C14H19F3N4O/c1-13(2,3)20-12(22)9-4-5-21(7-9)11-6-10(14(15,16)17)18-8-19-11/h6,8-9H,4-5,7H2,1-3H3,(H,20,22)
SMILES: CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC(=C2)C(F)(F)F
Molecular Formula: C14H19F3N4O
Molecular Weight: 316.32 g/mol

N-tert-butyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide

CAS No.: 2640896-99-5

Cat. No.: VC11843583

Molecular Formula: C14H19F3N4O

Molecular Weight: 316.32 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide - 2640896-99-5

Specification

CAS No. 2640896-99-5
Molecular Formula C14H19F3N4O
Molecular Weight 316.32 g/mol
IUPAC Name N-tert-butyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C14H19F3N4O/c1-13(2,3)20-12(22)9-4-5-21(7-9)11-6-10(14(15,16)17)18-8-19-11/h6,8-9H,4-5,7H2,1-3H3,(H,20,22)
Standard InChI Key HKBFSLCWNSLUIT-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC(=C2)C(F)(F)F
Canonical SMILES CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC(=C2)C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

The compound features a pyrrolidine ring substituted at the 1-position with a 6-(trifluoromethyl)pyrimidin-4-yl group and at the 3-position with a tert-butyl carboxamide. This configuration combines rigidity from the pyrimidine ring with conformational flexibility from the pyrrolidine core, a design strategy often employed to optimize target binding and pharmacokinetic profiles .

Key Structural Features

  • Pyrrolidine Core: The five-membered nitrogen heterocycle provides a chiral center, enabling stereoselective interactions with biological targets. Trans-3,4-disubstituted pyrrolidines are commonly synthesized via cycloaddition reactions to ensure stereochemical control .

  • Pyrimidine Substituent: The electron-withdrawing trifluoromethyl group at the 6-position enhances metabolic stability and influences π-π stacking interactions in enzyme binding pockets .

  • tert-Butyl Carboxamide: This bulky substituent improves lipophilicity and may reduce off-target interactions by steric hindrance .

Table 1: Molecular Properties of Structural Analogs

PropertyAnalog with PyrimidineAnalog with Thienopyrimidine
Molecular FormulaC₁₄H₂₂N₄OC₁₇H₂₄N₄OS
Molecular Weight (g/mol)262.35332.5
LogP3.24.1
SolubilityDMSO, EthanolDMSO, Methanol

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically follows a multi-step approach:

  • Pyrrolidine Formation: Azomethine ylide cycloaddition with α,β-unsaturated esters yields trans-3,4-disubstituted pyrrolidines .

  • Pyrimidine Coupling: Nucleophilic aromatic substitution or Suzuki-Miyaura coupling introduces the 6-(trifluoromethyl)pyrimidin-4-yl group .

  • Carboxamide Functionalization: Amide bond formation between the pyrrolidine-3-carboxylic acid derivative and tert-butylamine completes the synthesis .

Key Reaction Conditions:

  • Cycloaddition: Conducted under inert atmosphere with trifluoroacetic acid (TFA) as a catalyst .

  • Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions .

  • Purification: Silica gel chromatography (ethyl acetate/hexane gradients) achieves >95% purity .

Stability and Reactivity

  • Hydrolytic Stability: The tert-butyl carboxamide resists enzymatic cleavage, enhancing in vivo stability.

  • Electrophilic Sites: The pyrimidine nitrogen atoms participate in hydrogen bonding, while the trifluoromethyl group directs electrophilic substitution to the 2- and 5-positions .

Compound ClassTargetIC₅₀/EC₅₀Reference
4-Aryl PyrrolidinesPlasmepsin II46 nM (Pf 3D7)
Pyrimidine CarboxamidesCDK221 nM (Dd2 strain)
ThienopyrimidinesBacterial DNA Gyrase12.5–25 μg/mL (MIC)

Pharmacokinetic Profile

  • Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, prolonging half-life (e.g., 4.4 h in mice for analog 54b) .

  • Oral Bioavailability: Carboxamide derivatives demonstrate >50% oral absorption in rodent models, attributed to enhanced membrane permeability .

Comparative Analysis with Structural Analogs

Pyrrolidine vs. Piperidine Derivatives

Replacing pyrrolidine with piperidine (as in N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide) increases ring flexibility but reduces target affinity due to diminished steric complementarity .

Impact of Trifluoromethyl Substitution

  • Electron Effects: The -CF₃ group withdraws electron density, polarizing the pyrimidine ring and enhancing interactions with cationic residues in enzymatic active sites .

  • Hydrophobicity: Increases logP by ~0.5 units compared to methyl or methoxy analogs, improving blood-brain barrier penetration .

Future Directions and Applications

Therapeutic Areas

  • Antimicrobials: Pyrimidine-pyrrolidine hybrids show promise against drug-resistant Plasmodium and Staphylococcus aureus strains .

  • Oncology: CDK2 and MDM2 inhibition pathways suggest potential in breast and prostate cancers .

Synthetic Optimization

  • Stereochemical Refinement: Enantioselective synthesis to isolate the (3R,4S)-diastereomer, which often exhibits superior target affinity .

  • Prodrug Strategies: Esterification of the carboxamide to enhance solubility for intravenous delivery .

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